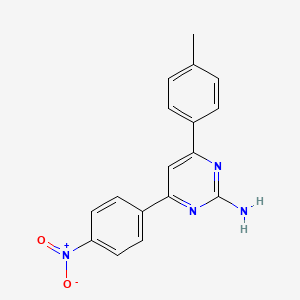
4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is a synthetic organic compound that is used in scientific research. It is an aromatic heterocyclic compound that is composed of two aromatic rings, a pyrimidine ring and an amine group. This compound is also known as 4-MPNP, and has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology.
Scientific Research Applications
4-MPNP has been used in a variety of scientific research applications. It has been used as a tool to study drug metabolism, as it can be used to measure the rate at which drugs are metabolized by the body. It has also been used to study the structure and function of enzymes, as it can be used to study the binding of enzymes to substrates. In addition, it has been used to study the structure and function of proteins, as it can be used to study the binding of proteins to ligands. Finally, it has been used to study the structure and function of nucleic acids, as it can be used to study the binding of nucleic acids to DNA and RNA.
Mechanism of Action
The mechanism of action of 4-MPNP is not fully understood. However, it is believed to act as a competitive inhibitor of enzymes, as it binds to the active site of enzymes and blocks the binding of substrates to the enzyme. In addition, it is believed to act as an allosteric modulator of proteins, as it binds to the allosteric site of proteins and modulates their activity. Finally, it is believed to act as an agonist of nucleic acids, as it binds to DNA and RNA and activates their transcription and translation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPNP are not fully understood. However, it is believed to have a variety of effects on the body, including the inhibition of enzymes, modulation of proteins, and activation of nucleic acids. In addition, it is believed to have an effect on the immune system, as it has been shown to modulate the activity of immune cells. Finally, it is believed to have an effect on the nervous system, as it has been shown to modulate the activity of neurons.
Advantages and Limitations for Lab Experiments
4-MPNP has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in a variety of solvents. In addition, it is non-toxic and non-irritating, and it has a low boiling point. However, it has several limitations for use in laboratory experiments. It is not soluble in water, and it is not very soluble in organic solvents. In addition, it is not very stable in the presence of acids or bases.
Future Directions
The future directions of 4-MPNP research are numerous. It has potential applications in drug discovery, as it can be used to identify new drugs and to study the metabolism of existing drugs. In addition, it has potential applications in biochemistry and physiology, as it can be used to study the structure and function of enzymes, proteins, and nucleic acids. Finally, it has potential applications in immunology, as it can be used to study the activity of immune cells.
Synthesis Methods
4-MPNP is synthesized by a multi-step process. The first step involves the reaction between 3-methoxyphenol and 4-nitrophenol to form 4-(3-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-ol. This reaction is conducted in an acidic medium, such as sulfuric acid, and is catalyzed by a base, such as sodium hydroxide. The second step involves the reaction of the pyrimidin-2-ol and an amine, such as aniline, to form 4-MPNP. This reaction is conducted in a basic medium, such as sodium hydroxide, and is catalyzed by a base, such as sodium hydroxide.
properties
IUPAC Name |
4-(3-methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-24-14-4-2-3-12(9-14)16-10-15(19-17(18)20-16)11-5-7-13(8-6-11)21(22)23/h2-10H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCZSJHEFXQBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














